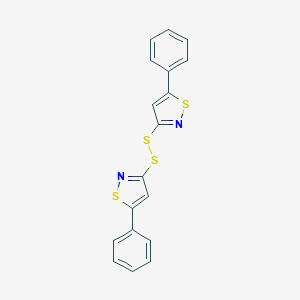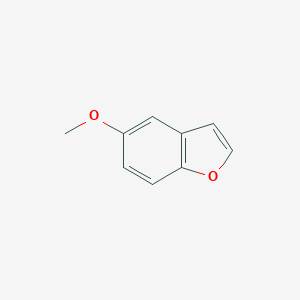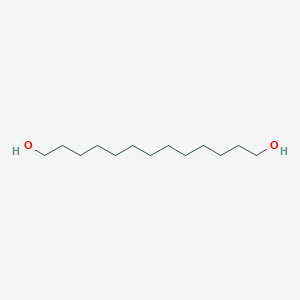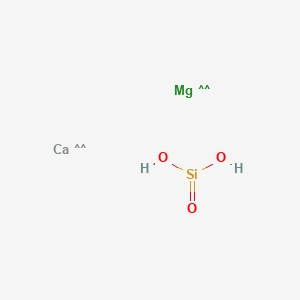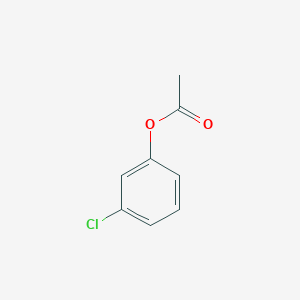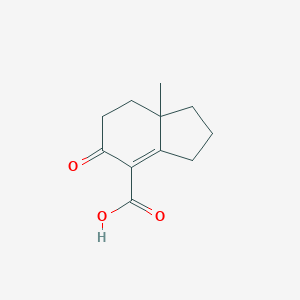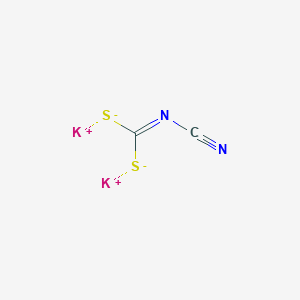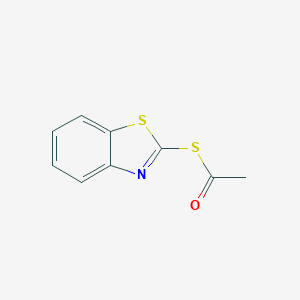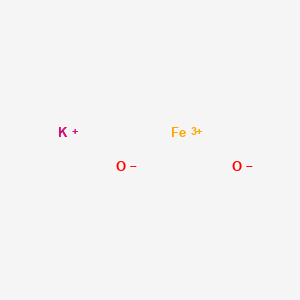
Etiocholenic acid
Descripción general
Descripción
Etiocholenic acid, also known as 3-Keto-4-etiocholenic acid, is a chemical compound with the molecular formula C20H28O3 . It is a solid substance that appears as a powder .
Molecular Structure Analysis
The Etiocholenic acid molecule contains a total of 56 bonds. There are 26 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .
Physical And Chemical Properties Analysis
Etiocholenic acid is a solid substance that appears as a powder . It has a melting point of >239° C (dec.) . The molecular weight is 316.43 .
Aplicaciones Científicas De Investigación
Preparation of Anti-Etiocholenic Acid Antiserum : Anti-etiocholenic acid antiserum was created for specific targeting of the structure of ring A of cholesterol and the OH group at the C3 position, indicating its potential use in biochemical research and diagnostics (Sato, Fukuda, & Hara, 1976).
Biomarkers in Alcoholism Research : While this study focused on different biomarkers for alcoholism, it demonstrates the broader context in which etiocholenic acid-related compounds are being studied, potentially including etiocholenic acid itself (Wurst et al., 2005).
Ethylmercury and Blood-Brain Barrier Studies : Although focused on ethylmercury, this research provides insights into methodologies that might be applicable for studying etiocholenic acid, especially in relation to its interaction with biological barriers (Kern, Geier, Homme, & Geier, 2019).
Quantitative Gas Chromatography in Steroid Analysis : Etiocholenic acid derivatives were used in a method for determining small quantities of steroids, highlighting its role in analytical chemistry (Kittinger, 1964).
Study of Environmental Tobacco Smoke : This study, while not directly related to etiocholenic acid, is an example of scientific investigation into health risks, a context in which etiocholenic acid could potentially be studied (Drope & Chapman, 2001).
Study of Ethephon in Corn Growth : Again, while this study is about ethephon, it provides an example of agricultural research, a possible area of application for etiocholenic acid (D'Andria, Chiarandà, Lavini, & Mori, 1997).
Ethnobotanical Study : This research on traditional medicine indicates the kind of ethnobotanical contexts in which etiocholenic acid might be researched (Abera, 2014).
Biomarkers in Carcinogen Exposure : Though centered on ethylene and ethylene oxide, this study's approach to biomarkers and carcinogenic risk assessment could be relevant to etiocholenic acid research (Walker et al., 2000).
Selenium and Ethephon Interaction in Rats : Investigating the effects of ethephon and selenium interaction could inform similar studies on etiocholenic acid (Tudor, 2018).
Isoxyl Activation in Tuberculosis Treatment : This research on the activation of isoxyl for its bacteriostatic activity against tuberculosis could provide a model for studying etiocholenic acid in a pharmacological context (Korduláková et al., 2007).
Mecanismo De Acción
Target of Action
It is known that it is a type of fatty acid that is naturally found in the human body . It is produced by the oxidation of other types of fatty acids and is an intermediate in the synthesis of sex hormones .
Biochemical Pathways
Etiocholenic acid is involved in the biochemical pathways related to the synthesis of sex hormones . It is produced by the oxidation of other types of fatty acids
Propiedades
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23)/t13-,14-,15-,16-,17+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMOLZNAUACBCR-WQBJWTDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
CAS RN |
10325-79-8 | |
| Record name | Etiocholenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010325798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the antiserum generated against etiocholenic acid?
A1: Researchers successfully developed an anti-etiocholenic acid antiserum by immunizing rabbits with an etiocholenic acid-polylysine complex. [] This antiserum demonstrated specificity towards the ring A structure of cholesterol and the hydroxyl (OH) group at the C3 position. [] This specificity suggests potential applications in immunological studies targeting cholesterol-containing structures.
Q2: How does the anti-etiocholenic acid antiserum compare to anti-cholesterol succinate antiserum in terms of specificity?
A2: While both antisera target cholesterol-related structures, they exhibit distinct specificities. The anti-etiocholenic acid antiserum primarily recognizes the ring A structure and the C3 OH group of cholesterol. [] In contrast, the anti-cholesterol succinate antiserum shows specificity towards the side chain of cholesterol, similar to that found in cholesterol esters. [] This difference highlights the ability to generate antibodies with fine-tuned specificities against different regions of the cholesterol molecule.
Q3: Can these antisera differentiate between cholesterol and its esterified form?
A3: Yes, the research suggests that the anti-cholesterol succinate antiserum can differentiate between cholesterol and cholesterol esters. Experiments using liposomes containing cholesterol or cholesterol esters demonstrated that only liposomes with cholesterol esters were recognized by the anti-cholesterol succinate antiserum. [] This observation further supports the specificity of this antiserum towards the side chain present in cholesterol esters.
Q4: What insights did the research using these antisera provide about the surface of low-density lipoprotein (LDL)?
A4: Researchers observed that anti-LDL antiserum exhibited antibody-like activities against both cholesterol and cholesterol esters. [] Further investigation revealed that anti-LDL antiserum contains two distinct types of antibodies: one specific to the cholesterol skeleton and the other specific to the entire cholesterol ester structure. [] Interestingly, only the anti-cholesterol succinate antibody, not the anti-etiocholenic acid antibody, could bind to LDL. [] This finding suggests that the cholesterol ester side chain, rather than the cholesterol ring A structure, is exposed on the surface of LDL particles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



